N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide
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Overview
Description
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE is a complex organic compound that features a benzodioxole ring and a tetrahydroisoquinoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE typically involves the condensation of a benzodioxole derivative with a tetrahydroisoquinoline derivative under specific reaction conditions. The process may include:
Condensation Reaction: The benzodioxole derivative is reacted with a hydrazide derivative in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: This compound shares the benzodioxole moiety but differs in its overall structure and functional groups.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzodioxole ring and are studied for their anticancer properties.
Uniqueness
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE is unique due to its specific combination of the benzodioxole and tetrahydroisoquinoline moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C25H23N3O3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C25H23N3O3/c29-25(27-26-14-19-7-10-23-24(13-19)31-17-30-23)21-8-5-18(6-9-21)15-28-12-11-20-3-1-2-4-22(20)16-28/h1-10,13-14H,11-12,15-17H2,(H,27,29)/b26-14+ |
InChI Key |
JBPSMJJCPPVMBO-VULFUBBASA-N |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N/N=C/C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NN=CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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